molecular formula C22H26N2O3 B269040 N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide

Número de catálogo B269040
Peso molecular: 366.5 g/mol
Clave InChI: UDVHFFZGEJHCCI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC).

Mecanismo De Acción

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide selectively targets mutated forms of the EGFR protein, which are commonly found in NSCLC. The mutated EGFR protein drives the growth and survival of cancer cells. N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide binds to the mutated EGFR protein and inhibits its activity, thereby preventing the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to have a favorable safety profile and minimal toxicity compared to first-generation EGFR TKIs. N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has also been shown to have a longer half-life and higher potency compared to first-generation EGFR TKIs, which allows for less frequent dosing and better patient compliance.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments, including its high potency, selectivity, and favorable safety profile. However, N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide also has some limitations, including its high cost, limited availability, and potential for off-target effects.

Direcciones Futuras

There are several future directions for the use of N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide in the treatment of NSCLC. One direction is to explore the use of N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide in combination with other targeted therapies or immunotherapies to improve treatment outcomes. Another direction is to identify biomarkers that can predict response to N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide and other EGFR TKIs. Additionally, there is a need for further research to understand the mechanisms of resistance to N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide and to develop strategies to overcome resistance. Finally, there is a need for further research to optimize the dosing and administration of N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide for improved efficacy and patient outcomes.
Conclusion:
In conclusion, N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide is a third-generation EGFR TKI that has shown promising results in the treatment of NSCLC. Its unique mechanism of action and favorable safety profile make it an attractive option for the treatment of NSCLC. Further research is needed to optimize its use and improve treatment outcomes.

Métodos De Síntesis

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 4-bromoaniline with 1-azepanecarbonyl chloride in the presence of a base to form N-[4-(1-azepanylcarbonyl)phenyl]aniline. The second step involves the reaction of N-[4-(1-azepanylcarbonyl)phenyl]aniline with 4-methoxyphenylacetic acid in the presence of a coupling agent to form N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide.

Aplicaciones Científicas De Investigación

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has been extensively studied for its efficacy in the treatment of NSCLC. In preclinical studies, N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to effectively inhibit the growth of EGFR-mutant NSCLC cells and overcome resistance to first-generation EGFR TKIs. In clinical studies, N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to have a high response rate and durable responses in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs.

Propiedades

Nombre del producto

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide

Fórmula molecular

C22H26N2O3

Peso molecular

366.5 g/mol

Nombre IUPAC

N-[4-(azepane-1-carbonyl)phenyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H26N2O3/c1-27-20-12-6-17(7-13-20)16-21(25)23-19-10-8-18(9-11-19)22(26)24-14-4-2-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,23,25)

Clave InChI

UDVHFFZGEJHCCI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

SMILES canónico

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.